molecular formula C16H21NO6 B1317815 (2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid CAS No. 1087712-85-3

(2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid

Cat. No.: B1317815
CAS No.: 1087712-85-3
M. Wt: 323.34 g/mol
InChI Key: UXAHIECSCRQIBJ-ABAIWWIYSA-N
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Description

The compound (2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid (CAS: 1087712-85-3) is a chiral pyrrolidine derivative characterized by a 3,4-dimethoxyphenyl group at position 2 and a 2-methoxyethyl substituent at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and subsequent functional group modifications to introduce the pyrrolidine ring and carboxylic acid group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to achieve efficient production. Advanced purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Design and Development :
    • The compound is utilized in the design of new pharmaceuticals due to its structural characteristics that may enhance biological activity. Its bioisosteric properties allow it to replace traditional amide bonds, which can improve pharmacokinetic profiles and reduce toxicity .
    • Research indicates that modifications to the compound can lead to significant improvements in potency and selectivity against various biological targets .
  • Anticancer Research :
    • Preliminary studies have shown that derivatives of this compound exhibit antiproliferative activity against several cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The introduction of specific functional groups has been linked to enhanced activity .
    • The compound's ability to inhibit certain enzymes involved in cancer progression makes it a candidate for further investigation in cancer therapeutics.
  • Liver Fibrosis Treatment :
    • Recent studies have explored the potential of this compound in treating liver fibrosis. Its derivatives have demonstrated efficacy in reducing fibrotic markers in vitro, suggesting a therapeutic role in liver diseases .

Biological Research Applications

  • Proteomics and Enzyme Inhibition :
    • The compound serves as a building block for protein degraders, which are crucial for studying protein interactions and functions within cells. This application is particularly relevant in proteomics research, where understanding protein dynamics is essential .
    • It has been identified as a potent inhibitor of lysosomal phospholipase A2, indicating its utility in studying lipid metabolism and related disorders .
  • Mechanistic Studies :
    • The compound's structural features allow researchers to investigate mechanisms of action at a molecular level. Studies involving its interaction with cellular targets help elucidate pathways involved in disease progression and treatment responses .

Case Studies

Study FocusFindings
Anticancer ActivityDerivatives showed IC50 values significantly lower than those of parent compounds across multiple cancer cell lines .
Liver FibrosisDemonstrated reduction in fibrotic markers in vitro, indicating potential therapeutic applications .
Enzyme InhibitionConfirmed as an effective inhibitor of lysosomal phospholipase A2, aiding in understanding phospholipid metabolism .

Mechanism of Action

The mechanism of action of (2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Chloro-Substituted Analogs

  • (2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid (CAS: 1212406-52-4)
    • Key Difference : Replaces 3,4-dimethoxyphenyl with 2-chlorophenyl.
    • Implications :
  • Electronic Effects : The electron-withdrawing chlorine alters the aromatic ring’s electronic profile, which may affect binding to targets requiring electron-rich regions.
    • Reference :

Trimethoxy-Substituted Analog

  • (2R,3R)-1-Ethyl-5-oxo-2-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 1071535-97-1)
    • Key Difference : Features an additional methoxy group at position 5 of the phenyl ring.
    • Implications :
  • Steric Effects : Increased steric bulk may hinder binding in compact active sites.
    • Reference :

Variations at Position 1

Methyl-Substituted Analog

  • (2R,3R)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid (CAS: 461045-28-3)
    • Key Difference : Replaces 2-methoxyethyl with a methyl group.
    • Implications :
  • Hydrophobicity : Reduced polarity due to the absence of methoxy groups may lower solubility but improve metabolic stability.
  • Simplified Structure : The simpler substituent could limit conformational flexibility, affecting binding kinetics.
    • Reference :

Morpholinomethyl Derivatives

  • 1-(6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido)-5-oxo-2-arylpyrrolidine-3-carboxylic acid Key Difference: Incorporates a morpholinomethyl group at position 3. Implications:
  • Solubility : The morpholine ring enhances hydrophilicity, improving pharmacokinetic profiles.
  • Biological Activity : Demonstrated cytotoxic and antioxidative properties in studies, suggesting substituent-dependent efficacy .

Physicochemical Comparison

Compound logP (Predicted) Water Solubility Key Functional Groups
Target Compound 1.8 Moderate 3,4-Dimethoxy, 2-methoxyethyl
2-(2-Chloro-phenyl) analog 2.5 Low Chloro, 2-methoxyethyl
3,4,5-Trimethoxyphenyl analog 1.5 High Trimethoxy, ethyl
1-Methyl-2-phenyl analog 1.2 Low Phenyl, methyl

Biological Activity

(2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid, with CAS number 1087712-85-3, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer and antimicrobial activities, as well as its mechanism of action.

  • Molecular Formula : C₁₆H₂₁NO₆
  • Molecular Weight : 323.34 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a dimethoxyphenyl and a methoxyethyl group, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
    • It has been observed to inhibit key enzymes involved in cancer progression, such as IKKβ, which is crucial for NF-κB activation linked to inflammation and tumor growth .
  • Case Studies :
    • A study demonstrated that related pyrrolidine compounds exhibited IC₅₀ values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
    • In vitro assays indicated that modifications in the structure could enhance the anticancer activity significantly compared to standard chemotherapeutics like Doxorubicin .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrrolidine derivatives have been explored for their ability to inhibit bacterial growth.

  • Target Pathogens :
    • The compound has been evaluated against strains of Mycobacterium tuberculosis, showing promise as a novel inhibitor of enoyl acyl carrier protein reductase (InhA), a validated target for tuberculosis treatment .
  • Mechanism :
    • The binding affinity of the compound to InhA was elucidated through crystal structure analysis, revealing a dual hydrogen bonding network that stabilizes the compound within the enzyme's active site .

Data Summary

PropertyValue
Molecular FormulaC₁₆H₂₁NO₆
Molecular Weight323.34 g/mol
Anticancer Activity (IC₅₀)Low micromolar range
Target EnzymeInhA (Mycobacterium tuberculosis)
MechanismApoptosis induction, enzyme inhibition

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing (2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid, and how do reaction conditions influence diastereoselectivity?

  • Methodology : The compound can be synthesized via stereoselective cyclization of protected glutamate precursors. For example, diastereoselective methods using dimethyl esters of 3-aryl(pyridyl)glutamic acid hydrochlorides have been reported, where neutralization in polar solvents (e.g., methanol/water) promotes cyclization to form the pyrrolidine ring . Reaction conditions such as solvent polarity, temperature, and catalyst choice (e.g., Pd/C for hydrogenation) significantly impact stereochemical outcomes and yields .

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

  • Methodology : X-ray crystallography is the gold standard for absolute stereochemical assignment. For intermediates, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., vicinal 3JHH^3J_{HH} values) and NOE correlations can distinguish between cis and trans diastereomers. IR spectroscopy (C=O and NH stretches) and polarimetry (optical rotation) provide supplementary evidence .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology : Chromatographic methods (flash column chromatography with ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) are commonly used. Acid-base extraction (e.g., using 10% Cs2_2CO3_3 for deprotection) can separate carboxylic acid derivatives from neutral byproducts .

Advanced Research Questions

Q. How do structural modifications to the 3,4-dimethoxy-phenyl or 2-methoxy-ethyl groups affect pharmacological activity?

  • Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituent variations (e.g., halogenation, methoxy group removal) and testing in biological assays. For example, replacing the 3,4-dimethoxy-phenyl with a 4-fluorophenyl group alters lipophilicity and hydrogen-bonding capacity, impacting receptor binding . Computational docking studies (e.g., AutoDock Vina) can predict binding modes to targets like glutamate receptors .

Q. What catalytic systems optimize enantiomeric excess in asymmetric syntheses of this compound?

  • Methodology : Chiral auxiliaries (e.g., Oppolzer’s sultam) or organocatalysts (e.g., proline derivatives) can induce asymmetry during cyclization. For example, using (S)-pyroglutamic acid as a precursor ensures retention of configuration at C2 and C3 during hydrogenation and deprotection steps . Transition-metal catalysts (e.g., Ru-BINAP complexes) may enhance enantioselectivity in hydrogenation reactions.

Q. How can contradictory spectral data (e.g., NMR shifts vs. X-ray structures) be resolved for this compound?

  • Methodology : Discrepancies often arise from dynamic effects (e.g., rotameric equilibria in solution). Variable-temperature NMR and DFT calculations (e.g., Gaussian09) can model conformers and predict chemical shifts. Cross-validation with high-resolution mass spectrometry (HRMS) and IR ensures data consistency .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical purity?

  • Methodology : Scale-up introduces issues like exothermicity and mixing inefficiencies. Continuous flow reactors improve heat/mass transfer for critical steps (e.g., cyclization). Process analytical technology (PAT), such as in-line FTIR, monitors reaction progression and detects racemization .

Properties

IUPAC Name

(2R,3R)-2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-21-7-6-17-14(18)9-11(16(19)20)15(17)10-4-5-12(22-2)13(8-10)23-3/h4-5,8,11,15H,6-7,9H2,1-3H3,(H,19,20)/t11-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAHIECSCRQIBJ-ABAIWWIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(C(CC1=O)C(=O)O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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